molecular formula C36H32N2O7 B1677837 Oxantel pamoate CAS No. 68813-55-8

Oxantel pamoate

Cat. No. B1677837
CAS RN: 68813-55-8
M. Wt: 604.6 g/mol
InChI Key: CCOAINFUFGBHBA-UETGHTDLSA-N
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Description

Oxantel Pamoate is an anthelmintic, typically used in human and animal medicine as a treatment for intestinal worms . It is a tetrahydropyrimidine derivative discovered in the 1970s . It has been shown to inhibit fumarate reductase in some pathogenic bacteria .


Molecular Structure Analysis

The molecular formula of Oxantel Pamoate is C13H16N2O . The molar mass is 216.284 g/mol . The structure of Oxantel Pamoate can be represented by the SMILES notation: CN1CCCN=C1/C=C/C2=CC(=CC=C2)O .


Chemical Reactions Analysis

Oxantel Pamoate is metabolically stable . It shows low permeability and low systemic bioavailability after oral use . It is used in the treatment of trichuriasis and is highly effective against the helminth of Trichuris sp .

Scientific Research Applications

Development and Optimization for Clinical Studies

Oxantel pamoate exhibits high activity against helminth species Trichuris spp., prompting the development of tablets optimized for pediatric clinical trials. The formulation challenges, such as low bulk density and poor flow properties, were overcome by aqueous granulation, resulting in tablets with a 60% drug load and satisfactory disintegration time, facilitating clinical trial accomplishments (Alles et al., 2013).

Anthelmintic Efficacy

Oxantel pamoate's efficacy was evaluated in children with severe Trichuris trichiura infection, demonstrating significant therapeutic benefits without noted side effects, indicating its safety and effectiveness as an anthelmintic (Lee et al., 1976). A study highlighted the superior efficacy of Oxantel pamoate-albendazole against Trichuris trichiura compared to albendazole or mebendazole alone, suggesting the potential for combination therapies in large-scale chemotherapy programs (Yasukawa, 2014).

Dose-Response Relationship

Research aimed at determining the optimum dose of Oxantel pamoate for treating Trichuris trichiura infections revealed that a therapeutic dose range of 15-30 mg/kg is effective and well-tolerated in children, underscoring the importance of precise dosing for maximizing efficacy while ensuring safety (Moser et al., 2016).

Clinical Development and Mechanism of Action

Oxantel pamoate has been recognized for its high efficacy against T. trichiura infections, acting locally in the gastrointestinal tract by binding to the parasite's nicotinic acetylcholine receptor, leading to spastic paralysis and expulsion of the worm. It demonstrates low systemic bioavailability and a favorable safety profile, making it a valuable asset in combating soil-transmitted helminth infections (Palmeirim et al., 2021).

Combination Chemotherapy and Revival of an Old Drug

Studies have explored the activity of Oxantel pamoate in combination with other anthelmintics, indicating its potential to enhance efficacy against soil-transmitted helminths when used in tandem with drugs like mebendazole. This revival of an old drug through combination therapies highlights the ongoing search for more effective treatments against helminth infections (Keiser et al., 2013).

Safety And Hazards

Oxantel Pamoate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Oxantel Pamoate is a safe and efficacious drug against Trichuris trichiura infections . The use of this drug in preventive chemotherapy as a combination treatment (e.g., with pyrantel pamoate) could greatly improve the success of this control strategy and prevent or postpone the development of resistance to benzimidazoles .

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOAINFUFGBHBA-UETGHTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxantel pamoate

CAS RN

68813-55-8
Record name Oxantel pamoate
Source CAS Common Chemistry
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Record name Oxantel pamoate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXANTEL PAMOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296
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Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1)
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Record name OXANTEL PAMOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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